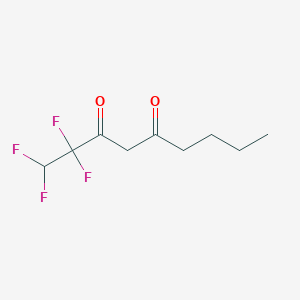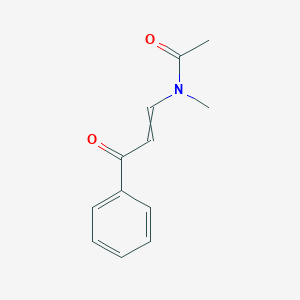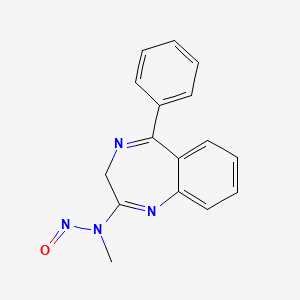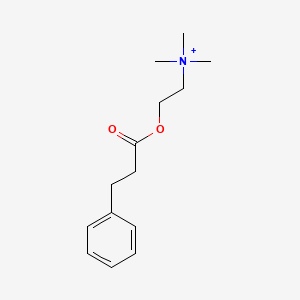
1,1,2,2-Tetrafluorononane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrafluorononane-3,5-dione is a chemical compound with the molecular formula C₉H₁₂F₄O₂ and a molecular weight of 228.18 g/mol . This compound is characterized by the presence of four fluorine atoms and two keto groups, making it a unique fluorinated diketone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1,1,2,2-tetrafluorononane-3,5-dione typically involves the fluorination of nonane-3,5-dione. One common method includes the use of elemental fluorine or fluorinating agents such as Selectfluor under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,1,2,2-Tetrafluorononane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the diketone to the corresponding diol using reducing agents such as sodium borohydride.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrafluorononane-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-tetrafluorononane-3,5-dione involves its interaction with molecular targets through its fluorinated and keto groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,1,2,2-Tetrafluorononane-3,5-dione can be compared with other fluorinated diketones such as 1,1,2,2,3,3,4,4-octafluoroundecane-5,6-dione and 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione . These compounds share similar structural features but differ in the number and position of fluorine atoms, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
59857-64-6 |
|---|---|
Fórmula molecular |
C9H12F4O2 |
Peso molecular |
228.18 g/mol |
Nombre IUPAC |
1,1,2,2-tetrafluorononane-3,5-dione |
InChI |
InChI=1S/C9H12F4O2/c1-2-3-4-6(14)5-7(15)9(12,13)8(10)11/h8H,2-5H2,1H3 |
Clave InChI |
LAYNKEMPGXORBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CC(=O)C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)


silane](/img/structure/B14602417.png)


![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)


![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)
![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
